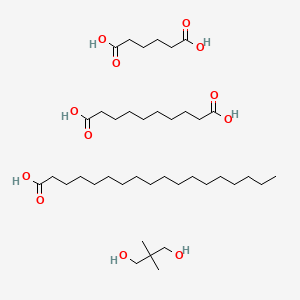
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide is a chemical compound with the molecular formula C20H26N3O.HO. It is known for its vibrant color and is often used in various scientific and industrial applications. This compound is part of the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide typically involves the methylation of m-hydroxy-N,N-diethyl aniline using dimethyl sulfate, followed by nitrosation. The resulting product is then condensed with m-hydroxy-N,N-diethyl aniline, and the final compound is obtained by filtration and drying .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced filtration and drying techniques is essential to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenoxazine derivatives, while reduction can lead to the formation of simpler amine compounds.
Applications De Recherche Scientifique
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also interact with proteins, affecting their structure and function. These interactions lead to various biological effects, including antimicrobial and antitumor activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Bis(diethylamino)phenoxazin-5-ium chloride: This compound is similar in structure but contains a chloride ion instead of a hydroxide ion.
Oxazine-1 perchlorate: Another related compound with similar structural features.
Uniqueness
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and interact with proteins makes it particularly valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
93966-70-2 |
|---|---|
Formule moléculaire |
C20H27N3O2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;hydroxide |
InChI |
InChI=1S/C20H26N3O.H2O/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H2/q+1;/p-1 |
Clé InChI |
LSSWJMTZWUUZSB-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



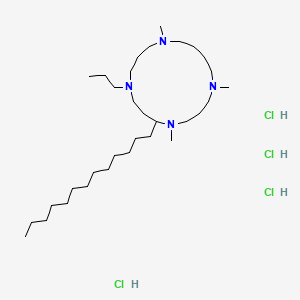
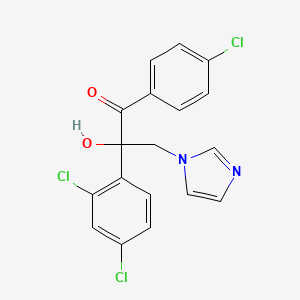


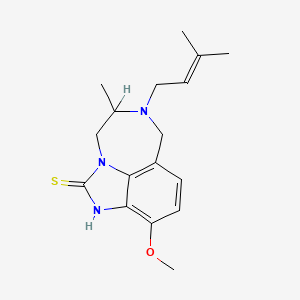





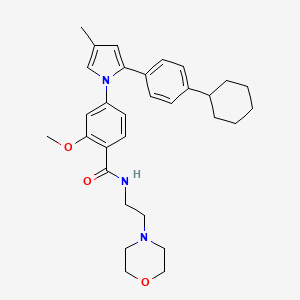
![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)
